Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
Overview
Description
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate: is a chemical compound with the molecular formula C17H15ClF3NO4 and a molecular weight of 389.75 g/mol . This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly used as an active ingredient in herbicides due to its ability to inhibit specific enzymes in plants .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, also known as haloxyfop-ethyl , is the enzyme Acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development .
Mode of Action
Haloxyfop-ethyl acts as a post-emergence herbicide . It is absorbed by the foliage and roots of plants and is translocated throughout the plant, leading to the inhibition of ACCase . This inhibition disrupts fatty acid synthesis, causing a cessation of lipid production, which is vital for plant growth .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway in plants . By inhibiting ACCase, it prevents the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in the fatty acid synthesis pathway . This disruption leads to a halt in the production of essential lipids, impacting cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
It is known that the compound is rapidly hydrolyzed to haloxyfop acid in the presence of moisture . This suggests that the compound may have a relatively short half-life in the environment, depending on moisture levels .
Result of Action
The result of haloxyfop-ethyl’s action is the death of the targeted plants . By inhibiting a crucial enzyme in fatty acid biosynthesis, the compound disrupts essential cellular processes, leading to the cessation of growth and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of haloxyfop-ethyl. For instance, the presence of moisture can lead to the rapid hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and the specific environmental conditions present .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, leading to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and subsequently influencing the metabolism of other compounds . Additionally, this compound binds to specific proteins, altering their conformation and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate certain signaling pathways, leading to changes in gene expression and protein synthesis . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and preventing the catalysis of certain reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of products. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it can degrade into various byproducts, which may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering the metabolism of other compounds . The compound can also affect metabolic flux, leading to changes in the levels of metabolites and the overall metabolic profile of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves several steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-bromophenol.
Esterification: The intermediate is then esterified with ethyl 2-bromopropanoate in the presence of a catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:
Mixing: The starting materials are mixed in a reactor.
Heating: The mixture is heated to the required temperature to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate can be compared with other similar compounds, such as:
Haloxyfop-methyl: Another herbicide with a similar structure but different ester group.
Fluazifop-P-butyl: A related herbicide with a different pyridine ring substitution pattern.
Quizalofop-P-ethyl: Similar in structure but with a different functional group attached to the pyridine ring.
These compounds share similar herbicidal properties but differ in their specific chemical structures and modes of action, making this compound unique in its application and effectiveness .
Properties
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXGCQTGNGHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548984 | |
Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-42-4 | |
Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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